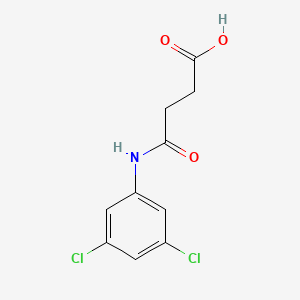

N-(3,5-Dichlorophenyl)-succinamide

描述

N-(3,5-Dichlorophenyl)-succinamide is a chemical compound that belongs to the class of succinamides It is characterized by the presence of a 3,5-dichlorophenyl group attached to a succinamide moiety

准备方法

Synthetic Routes and Reaction Conditions

N-(3,5-Dichlorophenyl)-succinamide can be synthesized through the reaction of 3,5-dichlorophenyl isocyanate with succinic anhydride. The reaction typically occurs in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(3,5-Dichlorophenyl)-succinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(3,5-dichlorophenyl)-succinic acid.

Reduction: Formation of N-(3,5-dichlorophenyl)-butanamide.

Substitution: Formation of N-(3,5-dichlorophenyl)-substituted succinamides.

科学研究应用

Scientific Research Applications

1. Antimicrobial Activity

N-(3,5-Dichlorophenyl)-succinamide has been studied for its potential antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that this compound disrupts energy metabolism pathways crucial for the survival of the pathogen, suggesting its application in developing new antimicrobial agents.

2. Anticancer Properties

The compound has also shown promise in cancer research. Investigations into structurally related isoxazole derivatives have revealed their ability to inhibit cell proliferation in cancer cell lines while exhibiting selectivity towards malignant cells over non-tumorigenic cells. This selectivity positions this compound as a candidate for anticancer drug development.

3. Agricultural Applications

This compound has been explored as a fungicide due to its antiandrogenic activity. Research indicates that it can block androgen receptor activity in certain cell types, which may be beneficial in agricultural settings to control fungal pathogens while minimizing harm to non-target species .

Case Studies

Potential Applications

Given its unique properties and biological activities, this compound presents several potential applications:

- Antimicrobial Agent : Development of treatments for tuberculosis and other bacterial infections.

- Cancer Therapy : Further research could lead to novel anticancer drugs targeting specific cancer cell types.

- Fungicide : Could serve as a less toxic alternative to conventional fungicides in agriculture.

作用机制

The mechanism of action of N-(3,5-Dichlorophenyl)-succinamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- N-(3,5-Dichlorophenyl)-maleimide

- N-(3,5-Dichlorophenyl)-succinimide

- N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide

Uniqueness

N-(3,5-Dichlorophenyl)-succinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

生物活性

N-(3,5-Dichlorophenyl)succinimide (NDPS) is an agricultural fungicide known for its significant nephrotoxic effects. This compound has been the subject of various studies investigating its biological activity, particularly its mechanisms of toxicity, metabolic pathways, and potential therapeutic implications.

Nephrotoxicity

NDPS has been extensively studied for its nephrotoxic effects, primarily in male Fischer 344 rats. The compound induces kidney damage through metabolic activation involving cytochrome P450 enzymes. Key findings include:

- Metabolism and Toxicity Correlation : Studies have shown that pretreatment with P450 inducers such as phenobarbital and Aroclor 1254 enhances the formation of nephrotoxic metabolites like N-(3,5-dichlorophenyl)-2-hydroxysuccinimide. Conversely, P450 inhibitors like 1-aminobenzotriazole reduce nephrotoxicity, indicating a direct correlation between NDPS metabolism and renal damage .

- Mechanism of Action : NDPS metabolites are believed to interact with renal tubular cells, leading to proximal tubular necrosis characterized by increased proteinuria and elevated blood urea nitrogen (BUN) levels .

Antiandrogenic Activity

In addition to nephrotoxicity, NDPS has been evaluated for its antiandrogenic properties. Research indicates that NDPS can inhibit androgen receptor activity in vitro, suggesting potential implications for reproductive health:

- In Vitro Studies : NDPS was shown to block dihydrotestosterone (DHT)-induced androgen receptor activity in HepG2 cells .

- In Vivo Studies : The Hershberger assay demonstrated that NDPS affects androgen-responsive gene expression in rat models, further supporting its classification as an antiandrogen .

Metabolic Pathways

The metabolism of NDPS involves several pathways leading to the formation of various hydroxylated metabolites. These metabolites are crucial in mediating the compound's nephrotoxic effects:

| Metabolite | Effect |

|---|---|

| N-(3,5-dichlorophenyl)-2-hydroxysuccinimide | Nephrotoxic |

| N-(3,5-dichlorophenyl)-2-hydroxysuccinamide acid | Nephrotoxic |

| N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid | Nephrotoxic |

Studies indicate that the presence of chlorinated groups on the phenyl ring enhances the nephrotoxic potential of NDPS compared to non-chlorinated analogs .

Case Study 1: Acute Nephrotoxicity Assessment

A comparative study assessed the acute nephrotoxic potential of NDPS against other carboximide fungicides like vinclozolin and iprodione. Results indicated that NDPS caused significant renal impairment characterized by:

- Increased diuresis

- Elevated BUN concentrations

- Proximal tubular necrosis at doses as low as 0.4 mmol/kg .

Case Study 2: Glutathione Conjugation Studies

Research exploring the role of glutathione in NDPS-induced nephropathy found that while glutathione conjugates were formed, they did not significantly alter renal function or morphology when administered alone . This suggests that while glutathione may be involved in detoxification processes, it does not mitigate the nephrotoxic effects of NDPS.

属性

IUPAC Name |

4-(3,5-dichloroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPXGYDZXXJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201305 | |

| Record name | N-(3,5-Dichlorophenyl)-succinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53219-95-7 | |

| Record name | N-(3,5-Dichlorophenyl)-succinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053219957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)-succinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。